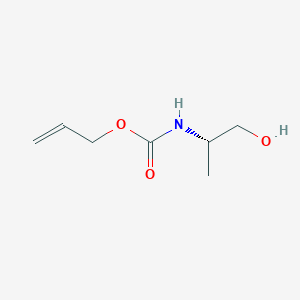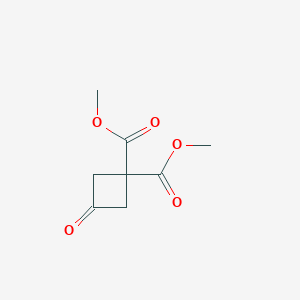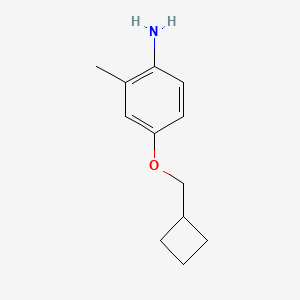
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester
Vue d'ensemble
Description
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester (HMCAAE) is a synthetic compound that has been of great interest to scientists in recent years. It is a derivative of carbamic acid and is composed of a single allyl ester group and two hydroxy groups. HMCAAE has been studied for its potential use in a variety of scientific applications, including drug delivery systems and therapeutic agents.
Mécanisme D'action
The mechanism of action of S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester is not fully understood. However, it is believed that the allyl ester group binds to specific proteins, receptors, and enzymes, which can then lead to changes in biochemical and physiological processes. Additionally, the hydroxy groups can form complexes with other compounds, which can lead to changes in the structure of the compound and its ability to interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester are not fully understood. However, some studies have suggested that it may have a role in modulating the activity of certain enzymes, proteins, and receptors. Additionally, it has been suggested that it may have a role in regulating the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester in laboratory experiments has certain advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive compared to other synthetic compounds. However, one of the main limitations is that it can be difficult to purify, as it can form complexes with other compounds. Additionally, it can be difficult to control the concentration of S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester in experiments due to its tendency to form complexes.
Orientations Futures
There are several potential future directions for the research and development of S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research may be conducted to develop new synthesis methods for S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester that are more efficient and cost-effective. Additionally, further research may be conducted to identify potential therapeutic applications of S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester and to develop new drug delivery systems. Finally, further research may be conducted to identify new potential uses of S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester in biotechnology, such as its use as an enzyme substrate or as an inhibitor of certain enzymes.
Applications De Recherche Scientifique
S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester has been studied for its potential use in a variety of scientific research applications. For example, it has been studied as a potential drug delivery system due to its ability to form stable complexes with other compounds. Additionally, it has been studied as a potential therapeutic agent due to its ability to bind to specific proteins, receptors, and enzymes. S-(2-Hydroxy-1-methylethyl)-carbamic acid allyl ester has also been studied for its potential use in biotechnology, as it can be used as a substrate for enzymes and as an inhibitor of certain enzymes.
Propriétés
IUPAC Name |
prop-2-enyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-7(10)8-6(2)5-9/h3,6,9H,1,4-5H2,2H3,(H,8,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYPCMXKJUEIW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1400065.png)

![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)



![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)


![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)

